L-Serine N-Carboxyanhydride

描述

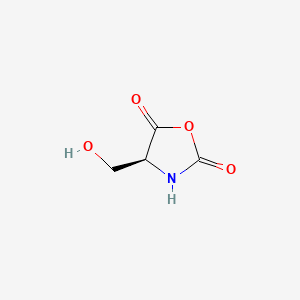

L-Serine N-Carboxyanhydride is a chemical compound that belongs to the class of oxazolidines. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a hydroxymethyl group at the 4th position and a dione structure at the 2nd and 5th positions makes it a unique and interesting molecule for various scientific applications.

作用机制

Target of Action

L-Serine N-Carboxyanhydride (L-Serine NCA) primarily targets amino acids and peptides. It is used in the synthesis of polypeptides through ring-opening polymerization (ROP). The primary role of L-Serine NCA is to act as a monomer in the formation of polypeptides, which are essential for various biological functions and applications in biomaterials .

Mode of Action

L-Serine NCA interacts with nucleophiles, such as amines, initiating a ring-opening polymerization process. This interaction leads to the formation of polypeptides by linking amino acid units together. The ring-opening mechanism involves the nucleophilic attack on the carbonyl carbon of the NCA, resulting in the formation of a linear polypeptide chain and the release of carbon dioxide .

Biochemical Pathways

The primary biochemical pathway affected by L-Serine NCA is the synthesis of polypeptides. This pathway involves the polymerization of amino acids into long chains, which can then fold into specific structures to form functional proteins. The downstream effects include the formation of various secondary structures, such as alpha-helices and beta-sheets, which are crucial for the biological activity of proteins .

Pharmacokinetics

L-Serine NCA is moisture-sensitive and can hydrolyze to form the parent amino acid, L-serine, which may affect its stability and efficacy in biological systems .

Result of Action

The molecular and cellular effects of L-Serine NCA’s action include the formation of polypeptides with specific sequences and structures. These polypeptides can mimic natural proteins and have applications in drug delivery, tissue engineering, and other biomedical fields. The ability to control the polymerization process allows for the synthesis of polypeptides with desired properties and functionalities .

Action Environment

Environmental factors such as temperature, pH, and moisture significantly influence the action, efficacy, and stability of L-Serine NCA. High temperatures and moisture can lead to the hydrolysis of the compound, reducing its effectiveness in polymerization reactions. Optimal conditions for its use typically involve anhydrous environments and controlled temperatures to ensure efficient polymerization and stability .

This compound plays a crucial role in the synthesis of polypeptides, offering valuable applications in biomaterials and biomedical research. Understanding its mechanism of action and the factors influencing its stability can enhance its utility in various scientific and industrial fields.

: Amino acid N-carboxyanhydride - Wikipedia : Ring-Opening Polymerization of N-Carboxyanhydrides for Preparation of Polypeptides and Polypeptide-Based Hybrid Materials with Various Molecular Architectures | SpringerLink

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine N-Carboxyanhydride typically involves the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions. One common method is the cyclization of N-(hydroxymethyl)amino acids in the presence of a dehydrating agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

化学反应分析

Types of Reactions

L-Serine N-Carboxyanhydride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The dione structure can be reduced to form a diol.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Formation of (4S)-4-(carboxymethyl)-1,3-oxazolidine-2,5-dione.

Reduction: Formation of (4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-diol.

Substitution: Formation of various substituted oxazolidines depending on the nucleophile used.

科学研究应用

L-Serine N-Carboxyanhydride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

相似化合物的比较

Similar Compounds

- (4S)-4-(hydroxymethyl)-1,3-dioxolane-2,5-dione

- (4S)-4-(hydroxymethyl)-1,3-thiazolidine-2,5-dione

- (4S)-4-(hydroxymethyl)-1,3-oxazolidine-2-thione

Uniqueness

L-Serine N-Carboxyanhydride is unique due to its specific ring structure and the presence of both hydroxymethyl and dione functional groups. This combination allows for diverse chemical reactivity and a wide range of applications in various fields.

生物活性

L-Serine N-Carboxyanhydride (SerNCA) is a versatile compound in the field of polymer chemistry, particularly noted for its role in synthesizing polypeptides through ring-opening polymerization. This article delves into its biological activity, exploring its applications in drug delivery systems, tumor targeting, and the underlying mechanisms of cellular interactions.

This compound is a cyclic anhydride of the amino acid L-serine, which serves as a monomer for the synthesis of polypeptides. Its unique properties allow for the formation of various polymeric structures that exhibit significant biological activities. The polymerization process typically involves the ring-opening of SerNCA to produce poly(L-serine), which can adopt different conformations depending on environmental conditions.

2.1 Synthesis

The synthesis of this compound can be achieved using several methods, including the Fuchs-Farthing method which allows for high yields and purity. This method involves converting L-serine into its corresponding NCA through a series of chemical reactions, yielding SerNCA that can be polymerized to form polypeptides with desired characteristics .

2.2 Physical Properties

Polymers derived from SerNCA exhibit distinctive physical properties:

- Solubility : Poly(L-serine) is soluble in various organic solvents, making it suitable for drug delivery applications.

- Conformation : Depending on conditions such as pH and temperature, these polymers can transition between random coil and β-sheet conformations, influencing their biological interactions .

3.1 Drug Delivery Systems

Research has demonstrated that poly(L-serine) can be utilized to create micelles that serve as drug carriers. For instance, amphiphilic block copolymers composed of poly(L-phenylalanine) and poly(L-serine) have been synthesized to enhance tumor targeting due to the high demand for serine in cancerous tissues. These micelles self-assemble into stable structures with a diameter ranging from 110 to 240 nm, showing a low critical micelle concentration (CMC) of 4.0 µg/mL .

| Property | Value |

|---|---|

| Average Diameter | 110-240 nm |

| CMC | 4.0 µg/mL |

| Drug Loading Capacity | 3.8% |

3.2 Tumor Targeting Mechanism

The uptake mechanism of these micelles involves clathrin-mediated endocytosis and macropinocytosis, with excess serine inhibiting uptake in normal cells but not in tumor cells . This differential uptake highlights the potential of poly(L-serine)-based systems for targeted cancer therapies.

4.1 Micelle Formation and Drug Release

A study focused on poly(L-serine) micelles demonstrated their ability to encapsulate coumarin-6 and release it in a controlled manner upon cellular uptake. The internalization was shown to be significantly higher in tumor cells compared to normal cells, indicating effective targeting capabilities .

4.2 Membrane Penetration Studies

Another investigation revealed that water-soluble poly(L-serine)s with charged side chains could penetrate cell membranes effectively while maintaining low cytotoxicity levels across different cell lines . The transition from random coil to β-sheet conformation was noted upon exposure to methanol, enhancing membrane interaction.

5. Conclusion

This compound stands out as a crucial building block for developing innovative drug delivery systems and therapeutic agents with enhanced biological activity. Its ability to form well-defined structures that target tumor cells specifically opens avenues for advanced cancer treatments.

属性

IUPAC Name |

(4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4/c6-1-2-3(7)9-4(8)5-2/h2,6H,1H2,(H,5,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUIJQRUDVLWAI-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)OC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1C(=O)OC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717468 | |

| Record name | (4S)-4-(Hydroxymethyl)-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33043-54-8 | |

| Record name | (4S)-4-(Hydroxymethyl)-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。